molecular formula C13H15N3 B8766762 4-(1-Piperazinyl)isoquinoline

4-(1-Piperazinyl)isoquinoline

Cat. No.: B8766762
M. Wt: 213.28 g/mol
InChI Key: NIBZKHUIJGTBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Piperazinyl)isoquinoline is a heterocyclic compound featuring an isoquinoline core substituted at the 4-position with a piperazine moiety. This structural motif is significant in medicinal chemistry due to its versatility in interacting with biological targets, including kinases, neurotransmitter receptors, and enzymes. The piperazine ring enhances solubility and modulates electronic properties, while the isoquinoline core provides a planar aromatic system for π-π interactions. Applications span anticancer, antipsychotic, and anti-inflammatory therapies, with activity influenced by substituents on both the isoquinoline and piperazine groups .

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

4-piperazin-1-ylisoquinoline

InChI

InChI=1S/C13H15N3/c1-2-4-12-11(3-1)9-15-10-13(12)16-7-5-14-6-8-16/h1-4,9-10,14H,5-8H2

InChI Key

NIBZKHUIJGTBOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Isoquinoline Derivatives with Piperazine/Piperidine Substituents

Key Observations :

  • Position of Piperazine: Piperazine at C4 (as in 4-(1-Piperazinyl)isoquinoline) versus C1 (PJ4) alters steric and electronic interactions. PJ4’s chloro substituent may enhance kinase selectivity .
  • Linker Effects: Aripiprazole’s butoxy linker increases flexibility, enabling dual receptor modulation, whereas rigid isoquinoline cores (e.g., 6a, 6c) favor cytotoxic activity .

Isoquinoline-1,3-dione Derivatives as Kinase Inhibitors

Table 2: CDK4 Inhibition by Isoquinoline-1,3-dione Analogs
Compound Substituent on Piperazine/Other Groups CDK4 IC₅₀ (nM) Selectivity (CDK1/2 IC₅₀) Reference
61 Phenylaminomethylene 27 >100-fold selectivity
62 Benzylaminomethylene 2 23.3/18.3 nM
63 Pyridylmethylaminomethylene 2 2.5/1.1 nM

Comparison with this compound:

  • While this compound lacks the 1,3-dione moiety, its piperazine group may mimic the aminomethylene substituents in Compounds 62–63. The latter’s nanomolar CDK4 inhibition suggests that electron-withdrawing groups (e.g., pyridyl) enhance potency .

Antipsychotic Agents with Piperazine-Isoquinoline Motifs

Table 3: Dopamine Receptor Modulation by Piperazine Derivatives
Compound (Warner-Lambert) Substituent on Piperazine Isoquinoline Modification Activity Notes Reference
Y 2-Pyridinyl Propoxy-linked at C7 D2 partial agonist (mp 212–216°C)
Z 2-Pyrimidinyl Propoxy-linked at C7 Improved solubility (trihydrate)

Key Insights :

  • Heteroaromatic Substitutents: Pyridinyl (Compound Y) and pyrimidinyl (Compound Z) on piperazine improve receptor binding and solubility. This compound’s unsubstituted piperazine may lack this specificity but could serve as a scaffold for further derivatization .

Chalcone Derivatives: Piperazine vs. Non-Piperazine Substitution

Table 4: Chalcone SAR (Non-Piperazine vs. Piperazine-Substituted)
Compound Type Example (Cluster) Ring A/B Substitutions IC₅₀ (µM) Reference
Non-Piperazine Cardamonin (5) Hydroxyl (ortho/para on A), no B substitution 4.35
Non-Piperazine 2j (6) Bromo (A para), fluoro (B para) 4.70
Piperazine-Substituted Cluster 12 Piperazine on A/B (exact substituents N/A) >10

Relevance to this compound:

  • Piperazine substitution in chalcones reduces potency compared to non-piperazine analogs. However, in isoquinoline systems, piperazine may enhance target engagement due to distinct scaffold geometry .

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